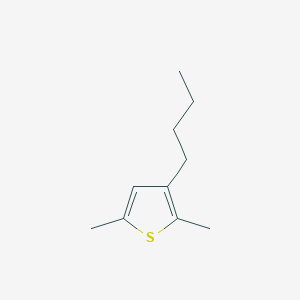

3-Butyl-2,5-dimethylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-butyl-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c1-4-5-6-10-7-8(2)11-9(10)3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUOSBQJOYVIVOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(SC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634783 | |

| Record name | 3-Butyl-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98837-51-5 | |

| Record name | 3-Butyl-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Thiophene Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Alkylated Thiophene Derivatives

The landscape of modern drug discovery is perpetually in search of molecular scaffolds that offer both structural versatility and potent biological activity. Among the heterocyclic compounds, the thiophene nucleus has emerged as a "privileged structure," a distinction earned by its consistent presence in a wide array of pharmacologically active agents.[1][2] This five-membered aromatic ring, containing a single sulfur atom, is not merely a passive structural component; its unique electronic properties and steric profile profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Thiophene and its derivatives are integral to numerous FDA-approved drugs, demonstrating efficacy as anti-inflammatory, antimicrobial, anticancer, and antipsychotic agents.[2][3][4]

This guide focuses specifically on alkylated thiophene derivatives . The deliberate introduction of alkyl chains—from simple methyl groups to longer, more complex moieties—is a fundamental strategy in medicinal chemistry to modulate a compound's lipophilicity, membrane permeability, metabolic stability, and interaction with biological targets. Understanding the causal relationship between alkyl substitution and biological effect is paramount for the rational design of next-generation therapeutics. Herein, we will deconstruct the synthesis, mechanisms of action, structure-activity relationships (SAR), and essential evaluation protocols for this critical class of compounds, providing researchers and drug development professionals with a scientifically grounded and field-proven perspective.

Synthetic Avenues to Alkylated Thiophenes: Building the Core

The biological evaluation of any compound series begins with its synthesis. The choice of synthetic route is critical, as it dictates the feasibility of creating diverse analogs for structure-activity relationship (SAR) studies. Classical methods, while robust, often require harsh conditions, whereas modern approaches prioritize efficiency and greener chemistry.[2]

Foundational Synthetic Strategies

Two of the most established methods for constructing the thiophene ring are the Paal-Knorr synthesis and the Gewald aminothiophene synthesis.

-

Paal-Knorr Thiophene Synthesis : This reaction involves the cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent.[5][6] The primary advantage of this method is its directness in forming the thiophene core from readily available starting materials. The mechanism involves the conversion of the ketones to thiones, followed by an intramolecular condensation and dehydration to yield the aromatic ring.

-

Gewald Aminothiophene Synthesis : This is a multicomponent reaction that is exceptionally useful for producing 2-aminothiophenes, which are versatile intermediates.[5][6] The synthesis begins with the condensation of an α-methylene ketone or aldehyde with an activated nitrile (like cyanoacetate) in the presence of elemental sulfur and a base.[5][7] The reaction proceeds through a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.

Modern and Metal-Free Approaches

In recent years, a shift towards transition-metal-free synthesis has emerged, driven by the need for cost-effective and less toxic methodologies.[2] These methods often utilize alternative sulfur sources and substrates. For instance, researchers have developed syntheses using potassium sulfide as the sulfur source with substrates like cyclopropyl ethanol derivatives or buta-1-enes.[2] Such innovations expand the synthetic toolkit, allowing for the creation of novel thiophene libraries under milder conditions.

Below is a generalized workflow representing the Gewald synthesis, a cornerstone for generating functionally diverse thiophenes for biological screening.

Caption: Generalized workflow of the Gewald aminothiophene synthesis.

Anticancer Activity: Targeting Malignant Proliferation

Thiophene derivatives have demonstrated significant potential as anticancer agents, with their efficacy stemming from the ability to interact with various cancer-specific biological targets.[8][9][10] The nature and position of alkyl and other substituents are critical in defining the mechanism of action and potency.[8]

Key Mechanisms of Action

Alkylated thiophenes exert their anticancer effects through several validated mechanisms:

-

Kinase Inhibition : Many thiophene analogs are designed to target protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. They can act as ATP-competitive inhibitors, binding to the kinase's active site.[11]

-

Tubulin Polymerization Inhibition : Some derivatives interfere with microtubule dynamics, a validated anticancer strategy. By inhibiting the polymerization or depolymerization of tubulin, they induce cell cycle arrest and apoptosis.[8][10]

-

Induction of Apoptosis : A common mechanism is the activation of programmed cell death (apoptosis). This can be triggered by generating reactive oxygen species (ROS) or by disrupting the mitochondrial membrane potential.[8][12]

-

Topoisomerase Inhibition : These enzymes are essential for managing DNA topology during replication. Thiophene-based compounds can inhibit topoisomerases, leading to DNA damage and cell death.[8][10]

Structure-Activity Relationship (SAR) Insights

The addition of alkyl groups significantly impacts anticancer activity. A study on thiophene carboxamide annonaceous acetogenin analogs revealed that shortening the alkyl chain in the tail part of the molecule led to a significant decrease in growth inhibitory activity against human cancer cell lines.[13] This highlights that lipophilicity and the ability to anchor within a specific binding pocket are crucial for potency. Compound 480 , a 2,3-fused thiophene derivative, was identified as a promising candidate due to its low IC₅₀ values against HeLa and Hep G2 cells.[12]

| Compound ID | Key Structural Features | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Compound 471 | Thiophene-fused scaffold | Hep G2 | 13.34 | [12] |

| Compound 480 | Thiophene-fused scaffold | HeLa | 12.61 | [12] |

| RAA5 | 2-amino-4-methylthiophene derivative | NCI-60 Panel | -16.98 (Mean Growth %) | [14] |

Experimental Protocol: Evaluating Cytotoxicity via MTT Assay

The MTT assay is a foundational colorimetric method for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, Hep G2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the alkylated thiophene derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

-

Controls: Include a vehicle control (medium with solvent only) to represent 100% cell viability and a positive control (a known anticancer drug like doxorubicin) to validate the assay. A blank control (medium only, no cells) is also necessary for background subtraction.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance has created an urgent need for new classes of antibiotics. Alkylated thiophene derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[15][16][17]

Mechanisms and SAR

The antimicrobial action of thiophenes is often attributed to their ability to disrupt cell membrane integrity, inhibit essential enzymes, or interfere with microbial DNA replication. The lipophilicity conferred by alkyl chains can enhance the compound's ability to penetrate the bacterial cell wall and membrane.

For example, a study on newly synthesized thiophenes found that a hydroxythiophene derivative (4a ) showed extremely high antibacterial activity, with inhibition zones approaching that of the standard drug Ampicillin.[15][17] This suggests that the interplay between the alkyl groups, the core thiophene, and other functional groups (like hydroxyls) is key to its efficacy. Another study showed that a specific thiophene derivative (7 ) was more potent than gentamicin against Pseudomonas aeruginosa.[16]

| Compound ID | Key Structural Features | Organism | MIC (µg/mL) | Reference |

| Compound 4a | Hydroxythiophene | S. aureus | Not specified (Inhibition Zone: 21 mm) | [17] |

| Compound 13a | 4-(4-fluorophenyl)-3-amino-thiophene | S. aureus | 25 | [17] |

| Compound 13b | 4-(4-fluorophenyl)-3-amino-thiophene | B. subtilis | 25 | [17] |

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Fused ring system | Gram-positive bacteria & yeast | 16 | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The test compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in fresh broth to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

-

Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). A known antibiotic (e.g., ampicillin, gentamicin) should be run in parallel as a reference standard.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: Visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration at which no turbidity is observed. The result can also be quantified by measuring the optical density (OD) at 600 nm.

Caption: Experimental workflow for MIC determination via broth microdilution.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation underlies numerous diseases, making the development of new anti-inflammatory agents a priority.[19][20] Thiophene-based compounds, including the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[19][21][22]

Mechanisms and SAR

The primary mechanism for many anti-inflammatory thiophenes is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[19][22] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation. The aromatic and hydrophobic nature of the thiophene ring, enhanced by alkyl substituents, likely improves membrane permeability and access to these enzymatic targets.[2]

SAR studies have shown that the presence of specific functional groups is crucial. Carboxylic acids, esters, amides, and methyl groups have been frequently associated with potent anti-inflammatory activity, as they are important for recognition and binding at the active sites of COX and LOX enzymes.[19][20]

| Compound | Dose (mg/kg) | Assay | % Inhibition | Reference |

| Compound 15 | 50 | Carrageenan-induced paw edema | 58.46 | [22] |

| Compound 16 | Not specified | Carrageenan-induced paw edema | 48.94 | [21] |

| Compound 17 | Not specified | Carrageenan-induced paw edema | 47.00 | [21] |

| Indomethacin (Standard) | Not specified | Carrageenan-induced paw edema | 47.73 | [22] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Use Wistar or Sprague-Dawley rats (150-200g). Acclimatize them to laboratory conditions for at least one week. Fast the animals overnight before the experiment, with free access to water.[7]

-

Grouping: Divide the animals into groups (n=6 per group):

-

Group I: Vehicle Control (e.g., saline or 0.5% CMC).

-

Group II: Positive Control (e.g., Ibuprofen or Indomethacin at a standard dose).

-

Group III, IV, etc.: Test groups receiving different doses of the alkylated thiophene derivative.

-

-

Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Baseline Measurement: Just before inducing inflammation, measure the initial volume of each rat's right hind paw using a plethysmometer.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [ (V_c - V_o)_control - (V_t - V_o)_treated ] / (V_c - V_o)_control * 100

-

Where V_o is the initial paw volume, V_c is the paw volume of the control group at time t, and V_t is the paw volume of the treated group at time t.

-

Metabolism and Toxicity Considerations

For any compound to advance in the drug development pipeline, a thorough understanding of its metabolic fate and toxicity profile is essential. Thiophene-containing drugs can be subject to metabolic activation by cytochrome P450 (CYP450) enzymes, which can sometimes lead to toxicity.[23][24]

The primary metabolic pathways for the thiophene ring are S-oxidation and epoxidation.[23][24] These reactions can generate reactive electrophilic intermediates, such as thiophene-S-oxides or epoxides. These metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to hepatotoxicity or nephrotoxicity, as has been observed with drugs like tienilic acid and suprofen.[23][25] Therefore, preclinical toxicity studies are a mandatory checkpoint.

Experimental Protocol: Acute Oral Toxicity (LD₅₀ Determination)

This study provides a preliminary assessment of a substance's toxicity by determining the median lethal dose (LD₅₀). While modern approaches favor dose-ranging studies over classical LD₅₀ tests, the fundamental principles are informative.

Principle: Graded doses of the test substance are administered to groups of animals. The dose that is lethal to 50% of the test population within a specified time frame is determined.

Step-by-Step Methodology (Following OECD Guideline 423 - Acute Toxic Class Method):

-

Animal Selection: Use a single sex of rodent (usually female rats, as they are often slightly more sensitive).

-

Dosing: Following an overnight fast, administer the compound orally to a group of 3 animals at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg, based on predicted toxicity).

-

Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days. Record all signs of toxicity, such as changes in behavior, convulsions, drowsiness, etc.[26]

-

Endpoint: The endpoint is mortality.

-

Stepwise Procedure:

-

If mortality occurs at the starting dose, the test is repeated at a lower dose.

-

If no mortality occurs, the test is repeated at a higher dose.

-

This stepwise progression allows for the classification of the substance into a specific toxicity category without needing to determine a precise LD₅₀, thus reducing animal usage.

-

-

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and a gross necropsy is performed.

Conclusion and Future Perspectives

Alkylated thiophene derivatives represent a remarkably versatile and biologically potent class of compounds. Their privileged scaffold has been successfully leveraged to develop agents with significant anticancer, antimicrobial, and anti-inflammatory activities. The strategic addition of alkyl chains is a powerful tool for fine-tuning lipophilicity, target engagement, and overall pharmacological profiles.

The future of thiophene-based drug discovery lies in the continued exploration of novel substitution patterns and the application of advanced drug design strategies. The use of computational methods, such as molecular docking and in silico ADMET prediction, can help rationalize SAR data and prioritize the synthesis of compounds with a higher probability of success.[21] Furthermore, developing derivatives that are less susceptible to metabolic activation by CYP450 enzymes will be crucial for creating safer therapeutics. As our understanding of the intricate relationship between structure and activity deepens, alkylated thiophenes will undoubtedly continue to be a fruitful source of new drug candidates for treating a wide spectrum of human diseases.

References

-

A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (n.d.). ResearchGate. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Center for Biotechnology Information. [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022). Taylor & Francis Online. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Center for Biotechnology Information. [Link]

-

Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). National Center for Biotechnology Information. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). National Center for Biotechnology Information. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Pharmaceuticals. [Link]

-

Thiophene-Based Compounds. (n.d.). MDPI Encyclopedia. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Center for Biotechnology Information. [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2023). PubMed. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies. [Link]

-

Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. (2021). J-STAGE. [Link]

-

Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2022). MDPI. [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). PubMed. [Link]

-

Novel thiophene derivatives as Anti-inflammatory agents. (2016). Journal of Pharmaceutical Science and Bioscientific Research. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (2022). ResearchGate. [Link]

-

Full article: Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022). Taylor & Francis Online. [Link]

-

(PDF) Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. (2021). ResearchGate. [Link]

-

Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. (2023). Journal of Medicinal Chemistry. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (2023). Bentham Science. [Link]

-

Synthesis, properties and biological activity of thiophene: A review. (2014). Der Pharma Chemica. [Link]

-

Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2016). CABI Digital Library. [Link]

-

Biological Activities of Thiophenes. (2024). MDPI Encyclopedia. [Link]

-

Synthesis and Antibacterial Activity of Thiophenes. (2017). ResearchGate. [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). MDPI. [Link]

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). ResearchGate. [Link]

-

Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. (2015). ACS Publications. [Link]

-

Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. [Link]

-

Safety evaluation of substituted thiophenes used as flavoring ingredients. (2016). ScienceDirect. [Link]

-

Therapeutic importance of synthetic thiophene. (2015). National Center for Biotechnology Information. [Link]

-

Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging. (2006). PubMed. [Link]

-

Provisional Peer Reviewed Toxicity Values for Thiophene (CASRN 110-02-1). (2007). U.S. EPA. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impact Factor. [Link]

-

Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). ACS Omega. [Link]

-

Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). PubMed. [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (2022). Pharmaguideline. [Link]

-

Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2023). Semantic Scholar. [Link]

-

Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. (2019). SlideShare. [Link]

-

Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. (2023). MDPI. [Link]

-

An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). National Center for Biotechnology Information. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 7. jpsbr.org [jpsbr.org]

- 8. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines [jstage.jst.go.jp]

- 14. impactfactor.org [impactfactor.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. mdpi.com [mdpi.com]

- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [ouci.dntb.gov.ua]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. femaflavor.org [femaflavor.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

Unlocking the Potential of Substituted Thiophenes: An In-depth Technical Guide to their Electronic Properties

Introduction: The Versatile Thiophene Core

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, serves as a cornerstone in the development of advanced organic materials and pharmaceuticals.[1][2][3] Its electron-rich nature and structural similarity to benzene make it a "privileged scaffold" in medicinal chemistry, capable of forming crucial interactions with biological targets.[4][5] In materials science, the thiophene ring is a fundamental building block for conjugated polymers used in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[6][7][8]

The true power of the thiophene core lies in its tunability. By strategically placing substituent groups on the thiophene ring, we can precisely modulate its electronic properties, including the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This fine-tuning of the HOMO-LUMO gap is paramount, as it directly governs the optical and electrical characteristics of the resulting molecule or polymer, as well as its reactivity and potential for drug-receptor interactions.

This guide provides a comprehensive exploration of the methodologies used to investigate and manipulate the electronic properties of substituted thiophenes. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower effective experimental design and data interpretation.

The Influence of Substituents on Thiophene's Electronic Landscape

The electronic character of a substituent profoundly alters the electron density distribution within the thiophene ring, thereby shifting the HOMO and LUMO energy levels. This principle is the foundation for the rational design of thiophene-based materials with desired properties.

-

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups donate electron density to the thiophene ring. This destabilizes the HOMO, causing its energy level to rise. The effect on the LUMO is generally less pronounced. The net result is a decrease in the HOMO-LUMO gap, which corresponds to a red-shift (a shift to longer wavelengths) in the material's absorption spectrum.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like cyano (-CN), nitro (-NO2), and sulfonyl (-SO2R) pull electron density away from the thiophene ring. This stabilizes both the HOMO and LUMO, lowering their energy levels. Typically, the LUMO is stabilized more significantly than the HOMO, leading to a decrease in the HOMO-LUMO gap.[9]

The interplay between EDGs and EWGs is a powerful strategy. For instance, creating donor-acceptor (D-A) copolymers, where an electron-rich thiophene unit is paired with an electron-deficient monomer, is a common approach to synthesizing low band-gap materials for organic solar cells.[8][10][11]

The position of the substituent also matters. Due to the nature of the molecular orbitals, a substituent at the 2-position of the thiophene ring generally exerts a stronger electronic influence than one at the 3-position.

Below is a diagram illustrating the general effects of EDGs and EWGs on the frontier molecular orbitals of a thiophene ring.

Caption: Effect of substituents on thiophene's frontier orbitals.

Experimental Characterization of Electronic Properties

A combination of electrochemical and spectroscopic techniques is essential for a thorough understanding of the electronic properties of substituted thiophenes.

Cyclic Voltammetry (CV): Probing HOMO and LUMO Levels

Cyclic voltammetry is a powerful electrochemical technique for determining the oxidation and reduction potentials of a compound, which can be used to estimate the HOMO and LUMO energy levels.[12]

Causality Behind the Method: The oxidation potential (the energy required to remove an electron) is related to the HOMO level, while the reduction potential (the energy gained when an electron is added) is related to the LUMO level. By referencing these potentials to a known standard, typically the ferrocene/ferrocenium (Fc/Fc+) redox couple, we can calculate the absolute energy levels.

Detailed Protocol for Cyclic Voltammetry:

-

Preparation of the Electrolyte Solution:

-

Solvent Selection: Choose a solvent with a wide potential window and high dielectric constant that can dissolve both the analyte and the supporting electrolyte. Acetonitrile (MeCN) and dichloromethane (DCM) are common choices. The solvent must be rigorously dried to avoid interference from water.[13]

-

Supporting Electrolyte: The electrolyte is crucial for ensuring conductivity of the solution. Tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium tetrafluoroborate (TBABF4) are frequently used at a concentration of 0.1 M because they are electrochemically inert over a wide potential range.[14]

-

Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurement, particularly in the negative potential range.[15]

-

-

Electrochemical Cell Setup:

-

A standard three-electrode cell is used, consisting of:

-

Working Electrode: Typically a glassy carbon or platinum disk electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter (Auxiliary) Electrode: A platinum wire or graphite rod.

-

-

-

Data Acquisition:

-

Dissolve the thiophene derivative in the electrolyte solution at a concentration of approximately 1-5 mM.

-

Record a blank CV of the electrolyte solution to establish the background response.

-

Add the analyte and record the CV, scanning over a potential range that encompasses the expected oxidation and reduction events.

-

After the measurement, add a small amount of ferrocene to the solution and record another CV. The Fc/Fc+ peak will serve as an internal reference.

-

-

Data Analysis and Calculation:

-

Determine the onset potentials for oxidation (

) and reduction ( -

Calculate the HOMO and LUMO energy levels using the following empirical equations (assuming the Fc/Fc+ couple has an absolute energy of -4.8 eV relative to the vacuum level):

-

The electrochemical band gap (

) is the difference between the HOMO and LUMO levels:

-

Self-Validation and Troubleshooting:

-

A well-behaved CV will show reproducible peaks over multiple scans.

-

Distorted or flatlining voltammograms can indicate issues with electrode cleanliness, reference electrode junction, high solution resistance, or an incorrect current range setting on the potentiostat.[16][17]

-

Unusual peaks may arise from impurities or solvent/electrolyte decomposition.[18]

UV-Visible (UV-Vis) Spectroscopy: Determining the Optical Band Gap

UV-Vis spectroscopy measures the absorption of light by a sample as a function of wavelength. For conjugated molecules like substituted thiophenes, the absorption in the UV-Vis range corresponds to electronic transitions, primarily the π → π* transition from the HOMO to the LUMO.

Causality Behind the Method: The energy of the absorbed photon at the absorption edge (λ_onset) corresponds to the energy required to promote an electron across the optical band gap. By identifying this onset wavelength, we can calculate the optical band gap (

Detailed Protocol for UV-Vis Spectroscopy:

-

Sample Preparation:

-

Solution: Dissolve the thiophene derivative in a suitable UV-transparent solvent (e.g., chloroform, THF, or toluene) to a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Thin Film: For polymer samples, it is often more relevant to measure the absorption in the solid state. Thin films can be prepared by spin-coating, drop-casting, or other deposition techniques onto a transparent substrate like quartz or glass.

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Record a baseline spectrum with a cuvette containing only the pure solvent (for solutions) or a blank substrate (for thin films).

-

Measure the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-900 nm).

-

-

Data Analysis and Calculation:

-

Identify the absorption onset wavelength (

) from the low-energy edge of the absorption spectrum. This is the wavelength where the absorbance begins to rise from the baseline. -

Convert the onset wavelength to energy in electron volts (eV) to determine the optical band gap using the formula:

-

Self-Validation and Troubleshooting:

-

Ensure that the absorbance values are within the linear range of the detector (typically < 2.0). Highly concentrated samples can lead to inaccurate readings.

-

Scattering from particulates in solution or imperfections in a thin film can cause a sloping baseline.

-

Dirty or scratched cuvettes are a common source of error.[19]

The workflow for experimental characterization can be visualized as follows:

Caption: Experimental workflow for electronic characterization.

Computational Modeling: A Predictive Approach

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are invaluable for predicting the electronic properties of substituted thiophenes before they are synthesized.[20][21] This predictive power accelerates the design-synthesis-test cycle.

Causality Behind the Method: DFT calculations solve the Schrödinger equation for a molecule to determine its electronic structure, including the energies and shapes of its molecular orbitals (HOMO, LUMO, etc.). This allows for the in silico estimation of the HOMO-LUMO gap and other electronic parameters.

General Protocol for DFT Calculations:

-

Structure Optimization: The first step is to find the lowest energy geometry of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d).

-

Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure it is a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, a higher-level single-point energy calculation can be performed to obtain more accurate orbital energies.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output file. The theoretical HOMO-LUMO gap is the difference between these energies.

Self-Validation and Trustworthiness:

-

It is crucial to compare computational results with experimental data whenever possible. While DFT is powerful, the calculated absolute orbital energies can differ from experimental values. However, the trends observed upon substitution are often very reliable.[20][22][23]

-

The choice of functional and basis set can significantly impact the results. It is good practice to benchmark different methods against known experimental data for a class of compounds.

Data Summary: The Impact of Substitution

The following table summarizes typical experimental data for thiophene and its derivatives, illustrating the effects of various substituents.

| Compound/Substituent | Type | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Optical Gap (eV) |

| Thiophene (unsubstituted) | - | -5.40 | -2.10 | 3.30 | 3.55 |

| 3-Hexylthiophene | EDG (Alkyl) | -5.15 | -2.05 | 3.10 | 3.20 |

| 3-Methoxythiophene | EDG (Alkoxy) | -5.05 | -1.95 | 3.10 | 3.15 |

| Thiophene-2-carbonitrile | EWG (Cyano) | -5.75 | -2.60 | 3.15 | 3.30 |

| 2-Nitrothiophene | EWG (Nitro) | -6.00 | -3.10 | 2.90 | 3.05 |

Note: These are representative values and can vary depending on the specific experimental conditions.

Structure-Property Relationships: The Importance of Regioregularity

For polythiophenes, the arrangement of the substituted side chains along the polymer backbone—known as regioregularity—has a dramatic impact on the electronic properties.

In poly(3-alkylthiophene)s (P3ATs), the monomers can couple in a "head-to-tail" (HT) or "head-to-head" (HH) fashion. A high percentage of HT couplings leads to a more planar polymer backbone. This planarity enhances π-orbital overlap between adjacent thiophene units, facilitating electron delocalization.

Consequences of High Regioregularity (>95% HT):

-

Increased Conjugation Length: Leads to a smaller HOMO-LUMO gap and a red-shifted absorption spectrum.

-

Enhanced Interchain Packing: Promotes the formation of ordered, crystalline domains where polymer chains can π-stack.

-

Improved Charge Carrier Mobility: The ordered packing provides efficient pathways for charge transport, which is critical for the performance of electronic devices.[6][7][9]

Advanced synthetic methods, such as Grignard Metathesis (GRIM) polymerization and Stille coupling, provide precise control over regioregularity, enabling the synthesis of high-performance polythiophenes.[8][24]

Caption: Impact of regioregularity on polythiophene structure.

Implications for Drug Development

In drug discovery, the electronic properties of a thiophene moiety can significantly influence its pharmacokinetic and pharmacodynamic profile.[25] The electron density of the ring affects its ability to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with a biological target.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate physicochemical properties of molecules, including electronic parameters derived from calculations (like HOMO/LUMO energies), with their biological activity.[26][27] For example, a QSAR study on thiophene analogs as anti-inflammatory agents revealed that electronic properties, such as the energy of the LUMO and the dipole moment, played a dominant role in modulating their activity.[4] This information is invaluable for lead optimization, allowing medicinal chemists to design new derivatives with enhanced potency and selectivity.

Conclusion

The electronic properties of substituted thiophenes are a rich and tunable landscape. A synergistic approach, combining rational synthetic design with rigorous experimental characterization and predictive computational modeling, is the key to unlocking their full potential. The methodologies and insights presented in this guide provide a robust framework for investigating these versatile compounds, whether the goal is to create next-generation organic electronics or to design more effective therapeutic agents. The ability to understand and control the flow of electrons within this simple heterocyclic core will continue to drive innovation across multiple scientific disciplines.

References

-

McCullough, R. D. (1998). The Chemistry of Conducting Polythiophenes. Advanced Materials, 10(2), 93–116. [Link]

-

Sirringhaus, H., Brown, P. J., Friend, R. H., Nielsen, M. M., Bechgaard, K., Langeveld-Voss, B. M. W., Spiering, A. J. H., Janssen, R. A. J., Meijer, E. W., Herwig, P., & de Leeuw, D. M. (1999). Two-dimensional charge transport in self-organized, high-mobility conjugated polymers. Nature, 401(6754), 685–688. [Link]

-

Kulkarni, S. K., Kulkarni, M. V., & Kaskhedikar, S. G. (2005). QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization. Bioorganic & Medicinal Chemistry, 13(4), 1079–1086. [Link]

-

Bibi, A., Siddiqi, H. M., Hassan, A., & Ozturk, T. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(7), 4138–4171. [Link]

-

Shafiee, A., & Ghassemzadeh, M. (2000). Thiophene and its Derivatives in Drug Discovery. Current Medicinal Chemistry, 7(2), 167–187. [Link]

-

Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]

-

Bolleddula, J., & Dalvie, D. K. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1297–1314. [Link]

-

Zhang, R., Li, B., & He, J. (2013). An overview of the synthetic methods for the preparation of poly(3-hexylthiophene) (P3HT). Journal of Materials Science, 48(16), 5435–5447. [Link]

-

Feng, F., Du, H., Kong, L., Zhang, J., & Zhao, J. (2018). Donor–Acceptor-Type Copolymers Based on 3,4-Propylenedioxy-thiophene and 5,6-Difluorobenzotriazole: Synthesis and Electrochromic Properties. Polymers, 10(4), 429. [Link]

-

Chemistry LibreTexts. (2024). 14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation. Chemistry LibreTexts. [Link]

-

Chad's Prep. (2021). 16.3 UV/Vis Spectroscopy | Organic Chemistry. YouTube. [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. UTSC. [Link]

-

Wu, Z., Petzold, A., Henze, T., & Thurn-Albrecht, T. (2007). Controlling the Field‐Effect Mobility of Regioregular Polythiophene by Changing the Molecular Weight. Macromolecular Rapid Communications, 28(15), 1539–1543. [Link]

-

Fazzi, D., Caironi, M., & Castiglioni, C. (2011). Regioregularity effect on conformation and opto-electronic properties in single polythiophene chains. The Journal of Chemical Physics, 134(18), 184903. [Link]

-

Graham, D. (n.d.). The Solvent and Electrolyte. SOP4CV. [Link]

-

Hamidi-Sakr, A., Sfeir, M. Y., & Cicoira, F. (2017). Calculated HOMO-LUMO gaps E g (in eV) for substituted oligothiophenes compared to the unsubstituted ones. ResearchGate. [Link]

-

ResearchGate. (2016). What other solvents may be used in cyclic voltammetry besides acetonitrile?. ResearchGate. [Link]

-

Yalameh, M., & Gholipour, N. (2020). Experimental Studies and DFT Calculations of a Novel Molecule Having Thieno[3,2-b]thiophene Fragment. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859–870. [Link]

-

Tewari, A. K., & Mishra, A. K. (2002). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(1), 15–35. [Link]

-

Pieczykolan, M., Gryko, D. T., & Data, P. (2021). Comparison of the experimental and theoretically determined HOMO and LUMO energy levels for the compounds studied. ResearchGate. [Link]

-

Lee, Y., Oh, J. Y., Son, S. Y., Park, T., & Jeong, U. (2015). Effects of Regioregularity and Molecular Weight on the Growth of Polythiophene Nanofibrils and Mixes of Short and Long Nanofibrils To Enhance the Hole Transport. ACS Applied Materials & Interfaces, 7(50), 27694–27702. [Link]

-

ResearchGate. (2020). What are some essential steps when using THF for cyclic voltammetry?. ResearchGate. [Link]

-

Fazzi, D., Caironi, M., & Castiglioni, C. (2011). Regioregularity effect on conformation and opto-electronic properties in single polythiophene chains. The Journal of Chemical Physics, 134(18), 184903. [Link]

-

Zhang, G., & Musgrave, C. B. (2007). Comparison of DFT Methods for Molecular Orbital Eigenvalue Calculations. The Journal of Physical Chemistry A, 111(8), 1554–1561. [Link]

-

Labcompare. (n.d.). UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them. Labcompare. [Link]

-

Reddit. (2023). Cyclic Voltammetry Troubleshooting. r/Chempros. [Link]

-

AZoOptics. (2025). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. AZoOptics.com. [Link]

-

University College London. (n.d.). Quantitative structure-activity relationships (QSAR). UCL School of Pharmacy. [Link]

-

Bibi, A., Siddiqi, H. M., Hassan, A., & Ozturk, T. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(7), 4138–4171. [Link]

-

International Journal of Novel Research and Development. (n.d.). Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD. [Link]

-

Yalameh, M., & Gholipour, N. (2020). Experimental Studies and DFT Calculations of a Novel Molecule Having Thieno[3,2-b]thiophene Fragment. OUCI. [Link]

-

ResearchGate. (2019). How choose I electrolytes for reduction in cyclic voltammetry?. ResearchGate. [Link]

-

ResearchGate. (2021). Why am I seeing artifacts in my UV-Vis spectrum?. ResearchGate. [Link]

-

University of Twente. (n.d.). UV-Vis optical fiber assisted spectroscopy in thin films and solutions. UTwente. [Link]

-

Tewari, A. K., & Mishra, A. K. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(1), 15–35. [Link]

-

Roy, K., & Leonard, J. T. (2006). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. QSAR & Combinatorial Science, 25(5-6), 463–474. [Link]

-

Zimmer & Peacock. (2025). Trouble shooting cyclic voltammetry. Zimmer & Peacock. [Link]

-

PalmSens. (n.d.). CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. PalmSens. [Link]

-

Kumar, A., & Kumar, S. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical Negative Results, 13(Special Issue 1), 123–129. [Link]

-

ResearchGate. (2024). Cyclic voltammetry troubleshooting?. ResearchGate. [Link]

-

Kumar, D., Singh, R., & Kumar, V. (2021). Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Polycyclic Aromatic Compounds, 1–16. [Link]

-

Gomes, C. R. B., & de Andrade, J. C. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4336. [Link]

-

Tewari, A. K., & Mishra, A. K. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(1), 15–35. [Link]

-

Singh, R., & Kumar, V. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds, 1–21. [Link]

-

ResearchGate. (2025). Bioactivation Potential of Thiophene-Containing Drugs. ResearchGate. [Link]

-

Labindia Analytical. (n.d.). Top 10 Mistakes to Avoid in UV-Vis Spectrophotometry. Labindia Analytical. [Link]

-

ResearchGate. (n.d.). Examples of thiophene-based drugs. ResearchGate. [Link]

Sources

- 1. journalwjarr.com [journalwjarr.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espublisher.com [espublisher.com]

- 4. QSAR studies on some thiophene analogs as anti-inflammatory agents: enhancement of activity by electronic parameters and its utilization for chemical lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in molecular design and synthesis of regioregular polythiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. scilit.com [scilit.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 13. researchgate.net [researchgate.net]

- 14. kubiak.ucsd.edu [kubiak.ucsd.edu]

- 15. researchgate.net [researchgate.net]

- 16. ossila.com [ossila.com]

- 17. Trouble shooting cyclic voltammetry | Zimmer & Peacock AS [zimmerpeacock.com]

- 18. researchgate.net [researchgate.net]

- 19. labindia-analytical.com [labindia-analytical.com]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. Experimental Studies and DFT Calculations of a Novel Molecule Having Thieno[3,2-b]thiophene Fragment Tiyeno [3,2-b]tiyo… [ouci.dntb.gov.ua]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. spu.edu.sy [spu.edu.sy]

- 27. ijnrd.org [ijnrd.org]

Architecting the Sulfur Bridge: A Technical Guide to Thiophene Derivatives in Advanced Materials

Executive Summary

Thiophene derivatives represent the cornerstone of organic electronics, serving as the "fruit fly" of materials science research.[1][2] For professionals transitioning from medicinal chemistry to materials science, the thiophene ring offers a familiar scaffold with distinct electronic utility. Unlike its role as a bioisostere in drug design, in materials science, thiophene is valued for its polarizable sulfur atom, which facilitates orbital overlap, and its ability to support quinoid resonance structures that lower bandgaps.

This guide provides a rigorous technical analysis of thiophene-based materials, focusing on Structure-Property Relationships (SPR), precise synthetic protocols (GRIM polymerization), and critical characterization techniques.

Part 1: Structure-Property Relationships (SPR)

The Electronic Theory of the Sulfur Bridge

The utility of thiophene in organic photovoltaics (OPV) and organic field-effect transistors (OFETs) stems from its unique aromaticity and sulfur's 3p-orbitals.

-

Polarizability & Packing: The sulfur atom is more polarizable than the oxygen in furan or the nitrogen in pyrrole. This enhances intermolecular orbital overlap (

- -

Quinoid vs. Aromatic Resonance: Thiophene rings can adopt a quinoid structure (double bonds between rings) upon oxidation or photoexcitation. This quinoid form is higher in energy but essential for delocalization.

-

Regioregularity: In Poly(3-hexylthiophene) (P3HT), Head-to-Tail (HT) coupling minimizes steric torsion between hexyl side chains, allowing the backbone to planarize. Head-to-Head (HH) couplings cause twisting, breaking conjugation and destroying conductivity.

Visualization: The Bandgap Engineering Logic

The following diagram illustrates how structural modifications directly manipulate the electronic bandgap and final device performance.

Caption: Logic flow connecting structural modifications (Inputs) to electronic behavior (Mechanism) and final device metrics (Outcome).

Part 2: Critical Material Classes & Data

While thousands of derivatives exist, three classes form the industry standard.

Poly(3-hexylthiophene) (P3HT)

The benchmark donor material for OPV. Its semicrystalline nature allows for hole mobilities up to

PEDOT:PSS

A polyelectrolyte complex where PEDOT is the conductive species and PSS acts as the dopant and stabilizer.[4][6]

-

Mechanism: PSS oxidizes PEDOT, creating "holes" (polarons/bipolarons) along the backbone.[4]

-

Application: Hole Injection Layers (HIL) in OLEDs; transparent electrodes.

Thieno[3,2-b]thiophene (Fused Systems)

Fusing two thiophene rings forces coplanarity.[2] Polymers like PBTTT (Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene)) exhibit liquid crystalline phases and mobilities exceeding

Comparative Data Table

| Material Class | Key Derivative | Regioregularity Importance | Hole Mobility ( | Bandgap ( | Primary Application |

| Alkyl-Polythiophene | rr-P3HT | Critical (HT > 95%) | ~1.9 eV | OPV Donor, Sensors | |

| Conducting Polymer | PEDOT:PSS | N/A (Doped State) | N/A (Conductivity: >1000 S/cm) | < 1.0 eV (Polaronic) | Transparent Electrodes, HIL |

| Fused Thiophene | PBTTT-C14 | High (Liquid Crystal) | ~1.8 eV | High-Performance OFETs | |

| Donor-Acceptor | PTB7-Th | Moderate | ~1.6 eV | High Efficiency OPV |

Part 3: Synthetic Methodologies

For drug development professionals, the transition to materials synthesis requires shifting from "convergent synthesis" (assembling a complex molecule) to "polymerization" (controlled repetition).

The Gold Standard: GRIM Polymerization

The Grignard Metathesis (GRIM) , also known as Kumada Catalyst Transfer Polycondensation (KCTP), is the industry standard for synthesizing regioregular polythiophenes. Unlike step-growth polymerizations (which yield broad dispersities), GRIM follows a chain-growth mechanism mediated by a "ring-walking" nickel catalyst.

Mechanism: The "Ring-Walking" Catalyst

The Ni(0) catalyst does not diffuse into solution after reductive elimination. Instead, it coordinates to the

Caption: The GRIM catalytic cycle. Step 3 (Ring Walking) distinguishes this from standard cross-coupling, enabling living polymerization.

Experimental Protocol: Synthesis of Regioregular P3HT

Objective: Synthesis of P3HT with >98% Head-to-Tail regioregularity and

Reagents:

-

tert-Butylmagnesium chloride (2.0 M in THF)

-

Ni(dppp)Cl

(Catalyst) -

Anhydrous THF

Protocol:

-

Activation (Metathesis):

-

In a glovebox or under Schlenk conditions (Ar atmosphere), dissolve 2,5-dibromo-3-hexylthiophene (1 eq) in anhydrous THF.

-

Add t-BuMgCl (0.98 eq) dropwise at room temperature. Stir for 1 hour.

-

Why? This generates the active Grignard monomer. Using slightly less than 1 equivalent prevents the formation of "double-Grignard" species which ruin regioregularity.

-

-

Polymerization:

-

Add Ni(dppp)Cl

(0.005 - 0.01 eq depending on desired MW) dissolved in minimal THF. -

Stir at room temperature for 30–60 minutes. The solution will turn from yellow to dark purple/orange fluorescent.

-

-

Quenching & Purification:

-

Pour the reaction mixture into excess methanol (MeOH) to precipitate the polymer.

-

Filter the solid.

-

Soxhlet Extraction (Critical):

-

Extract with Methanol (removes salts/catalyst).

-

Extract with Hexanes (removes oligomers).

-

Extract with Chloroform (collects high MW polymer).

-

-

-

Final Isolation:

-

Concentrate the Chloroform fraction and reprecipitate in Methanol. Dry under vacuum.

-

Part 4: Characterization & Validation

Trustworthiness in materials science relies on validating the structure (NMR) and the energy levels (CV).

Regioregularity by H NMR

Regioregularity is quantified by looking at the

-

Head-to-Tail (HT): A clean triplet at

2.80 ppm. -

Head-to-Head (HH): Signals appear slightly upfield (

2.5–2.6 ppm). -

Calculation:

.

Cyclic Voltammetry (CV)

Used to determine HOMO/LUMO levels.[8]

-

Setup: Three-electrode system (Pt working, Pt counter, Ag/AgCl reference) in Acetonitrile with TBAPF

electrolyte. -

Protocol: Drop-cast polymer film onto the working electrode. Scan 0 to +1.5V (oxidation) and 0 to -2.0V (reduction).

-

Calculation:

.

References

-

McCullough, R. D. , et al. (1993). "Self-orienting head-to-tail poly(3-alkylthiophenes): new insights on structure-property relationships in conducting polymers." Journal of the American Chemical Society.[9] Link

-

Loewe, R. S. , et al. (1999). "A Simple Method to Prepare Head-to-Tail Coupled, Regioregular Poly(3-alkylthiophenes) Using Grignard Metathesis." Advanced Materials. Link

-

Groenendaal, L. , et al. (2000). "Poly(3,4-ethylenedioxythiophene) and Its Derivatives: Past, Present, and Future." Advanced Materials. Link

-

McCulloch, I. , et al. (2006). "Liquid-crystalline semiconducting polymers with high charge-carrier mobility."[9] Nature Materials. Link

-

Iovu, M. C. , et al. (2011). "Grignard Metathesis (GRIM) Polymerization for the Synthesis of Conjugated Block Copolymers Containing Regioregular Poly(3-hexylthiophene)." Polymer Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. What Is PEDOT:PSS? - DENATRON | Get to know DENATRON | Resources ~ DENATRON Museum ~ | Conductive Coatings DENATRON | Nagase ChemteX Corporation [group.nagase.com]

- 4. ossila.com [ossila.com]

- 5. chem.cmu.edu [chem.cmu.edu]

- 6. PEDOT:PSS - Wikipedia [en.wikipedia.org]

- 7. utd-ir.tdl.org [utd-ir.tdl.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Synthesis of Regioregular Poly(3-butylthiophene) (P3BT) for Bioelectronic Applications

Part 1: Executive Summary & Technical Clarification

The "Dimethyl" Nomenclature Anomaly

You have requested a protocol for the polymerization of 3-Butyl-2,5-dimethylthiophene . It is critical to address a widespread nomenclature conflation found in commercial chemical databases (e.g., CAS 98837-51-5).

-

Scientific Reality: A thiophene ring substituted with methyl groups at the

-positions (2 and 5) is chemically blocked from forming a conjugated polythiophene backbone via standard oxidative or organometallic coupling. The methyl groups prevent the formation of the continuous -

Database Error: Many suppliers incorrectly list "3-Butyl-2,5-dimethylthiophene" as a synonym for Poly(3-butylthiophene-2,5-diyl) (P3BT). This likely stems from automated naming algorithms interpreting the polymer's connection points as methyl caps.

-

Corrective Action: This guide provides the industry-standard protocol for synthesizing the actual conductive polymer, Regioregular Poly(3-butylthiophene) (P3BT) , using the Grignard Metathesis (GRIM) method. This method yields the high-conductivity, Head-to-Tail (HT) regio-isomer required for organic electrochemical transistors (OECTs) and biosensors.

Application Context

P3BT is a critical hole-transporting material in bioelectronics.[1] Unlike its hexyl analog (P3HT), P3BT's shorter alkyl chain results in:

-

Higher Melting Point: Enhanced thermal stability.

-

Tighter

- -

Solvent Resistance: Superior resistance to biological media once annealed.

Part 2: Scientific Background & Mechanism[2]

To achieve high conductivity, the polymer must be Regioregular (>98% Head-to-Tail) . Random coupling (Head-to-Head) causes steric twisting of the backbone, breaking conjugation and insulating the material.

We utilize the Kumada Catalyst-Transfer Polycondensation (KCTP) , specifically the GRIM method. This involves a "living" chain-growth mechanism initiated by a Nickel catalyst.

The GRIM Mechanism Visualization

Figure 1: The Grignard Metathesis (GRIM) polymerization pathway. Note that the active species formation is the rate-determining step for regioregularity control.

Part 3: Detailed Experimental Protocol

Materials & Reagents

| Reagent | Purity/Grade | Role | Critical Note |

| 2,5-Dibromo-3-butylthiophene | >98% (GC) | Monomer | Must be distilled/recrystallized. Impurities kill the catalyst. |

| tert-Butylmagnesium chloride | 2.0 M in THF | Activator | Preferred over MeMgCl to prevent alkylation side-reactions. |

| Ni(dppp)Cl₂ | 99% | Catalyst | Store in glovebox. Air sensitivity leads to dead chains. |

| Tetrahydrofuran (THF) | Anhydrous | Solvent | Distilled over Na/Benzophenone or from SPS. Water <10 ppm. |

| Methanol | Industrial Grade | Precipitant | Used in large excess for quenching. |

Step-by-Step Synthesis (GRIM Method)

Safety Warning: This reaction involves Grignard reagents and organonickel compounds. Perform all steps in a fume hood under inert atmosphere (Argon/Nitrogen).

Phase 1: Monomer Activation

-

Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and rubber septum. Cycle Argon/Vacuum 3 times.

-

Dissolution: Cannulate 2,5-dibromo-3-butylthiophene (1.49 g, 5.0 mmol) into the flask. Add anhydrous THF (50 mL) via syringe.

-

Grignard Exchange: Cool the solution to 0°C (ice bath). Dropwise add t-BuMgCl (2.5 mL, 5.0 mmol, 1.0 equiv) over 5 minutes.

-

Expert Insight: Do not use excess Grignard. A 1:1 ratio is crucial. Excess Grignard attacks the Nickel catalyst, terminating the chain.

-

-

Equilibration: Remove the ice bath and stir at Room Temperature (RT) for 1-2 hours. The solution will turn yellow/brown.

Phase 2: Polymerization

-

Catalyst Addition: In a separate vial inside a glovebox (or under rapid Argon flow), weigh Ni(dppp)Cl₂ (27 mg, 0.05 mmol, 1 mol%).

-

Initiation: Add the catalyst to the reaction mixture in one portion.

-

Reaction: The color will immediately deepen to dark orange/red (indicating conjugation length growth). Stir at RT for 12–24 hours.

-

Optional: For higher molecular weight, heat to reflux (65°C), but RT often yields lower PDI (Polydispersity Index).

-

Phase 3: Quenching & Purification (Soxhlet Extraction)

-

Quench: Pour the reaction mixture into a beaker containing Methanol (500 mL) and conc. HCl (5 mL). The polymer will precipitate as a dark solid.

-

Filtration: Filter through a cellulose thimble.

-

Soxhlet Extraction (The Purification Ladder):

-

Step A (Methanol, 24h): Removes salts and catalyst residues.

-

Step B (Hexanes, 24h): Removes oligomers and low-MW chains.

-

Step C (Chloroform, 24h): Extracts the target high-MW Regioregular P3BT.

-

-

Isolation: Concentrate the Chloroform fraction and re-precipitate into Methanol. Dry under vacuum at 40°C.

Part 4: Characterization & Quality Control

To validate the material for conductive applications, compare your results against these benchmarks.

Key Metrics Table

| Technique | Parameter | Target Specification | Troubleshooting |

| 1H NMR (CDCl₃) | Regioregularity (RR) | >98% (HT-HT coupling) | Look for peaks at |

| GPC (THF) | Molecular Weight ( | 20–50 kDa | If |

| UV-Vis (Film) | ~520 nm (with vibronic shoulders) | Shoulders at 550/600 nm indicate high crystallinity (good stacking). | |

| Conductivity | >10 S/cm | If <1 S/cm, regioregularity is likely poor. |

1H NMR Analysis Protocol

The regioregularity is calculated by integrating the

-

Signal A (

2.80 ppm): Head-to-Head (Defect). -

Signal B (

2.56 ppm): Head-to-Tail (Correct). -

Calculation:

Part 5: Application Workflow (Bioelectronics)

Once synthesized, the P3BT must be processed into a device.

Figure 2: Workflow for processing P3BT into an Organic Electrochemical Transistor (OECT) channel.

References

-

McCullough, R. D., & Lowe, R. D. (1992). Enhanced electrical conductivity in regioselectively synthesized poly(3-alkylthiophenes). Journal of the Chemical Society, Chemical Communications, (1), 70-72. Link

-

Loewe, R. S., Khersonsky, S. M., & McCullough, R. D. (1999). A simple method to prepare head-to-tail coupled, regioregular poly(3-alkylthiophenes) using Grignard metathesis.[2] Advanced Materials, 11(3), 250-253. Link

-

Iovu, M. C., Sheina, E. E., Gil, R. R., & McCullough, R. D. (2005). Experimental evidence for the quasi-living nature of the Grignard metathesis method for the synthesis of regioregular poly(3-alkylthiophenes). Macromolecules, 38(21), 8649-8656. Link

-

Nielsen, C. B., et al. (2013). Organic electrochemical transistors for bioelectronics. Journal of Materials Chemistry B, 1(29), 3763-3771. Link

-

Chemical Supplier Database Verification: Sigma-Aldrich/Merck Entry for P3BT (CAS 98837-51-5) showing the synonym anomaly. Link

Sources

Application Notes & Protocols: 3-Butyl-2,5-dimethylthiophene as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Introduction: Unlocking the Potential of Substituted Thiophenes

Thiophene and its derivatives are cornerstone scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and valuable electronic properties.[1] The strategic functionalization of the thiophene ring allows for the fine-tuning of a molecule's steric and electronic characteristics, making it a privileged starting point for the development of novel therapeutic agents and functional materials. Among these, 3-alkyl-2,5-dimethylthiophenes represent a particularly interesting, yet underexplored, class of precursors. The presence of the methyl groups at the 2- and 5-positions sterically directs further electrophilic substitution to the 4-position, while the alkyl group at the 3-position can be either a passive substituent to modulate lipophilicity or an active participant in cyclization reactions.

This guide provides a comprehensive overview of the synthetic utility of 3-butyl-2,5-dimethylthiophene as a versatile precursor for the construction of novel fused heterocyclic systems, specifically focusing on the synthesis of thieno[3,2-b]pyridines and thieno[2,3-d]pyrimidines. These fused systems are of significant interest in drug discovery due to their structural resemblance to purines and other biologically relevant heterocycles. We present detailed, field-proven protocols, explain the underlying chemical principles, and provide a framework for researchers to adapt these methods for their specific needs.

Part 1: Synthesis of the Precursor: 3-Butyl-2,5-dimethylthiophene

A reliable and scalable synthesis of the starting material is paramount for any synthetic endeavor. Here, we outline a robust two-step sequence to obtain 3-butyl-2,5-dimethylthiophene from commercially available 2,5-dimethylthiophene. This approach leverages a classical Friedel-Crafts acylation followed by a Wolff-Kishner reduction, a pathway that avoids the use of organolithium reagents and their associated stringent reaction conditions.[1][2]

Workflow for the Synthesis of 3-Butyl-2,5-dimethylthiophene

Caption: Synthetic route to 3-butyl-2,5-dimethylthiophene.

Protocol 1.1: Friedel-Crafts Acylation of 2,5-Dimethylthiophene

This protocol describes the acylation of 2,5-dimethylthiophene with butyryl chloride. The reaction is directed to the 3-position due to the activating and ortho-, para-directing nature of the methyl groups.

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 2,5-Dimethylthiophene | Starting material |

| Butyryl chloride | Acylating agent |

| Anhydrous Aluminum Chloride (AlCl₃) | Lewis acid catalyst |

| Dichloroethane (DCE) | Anhydrous solvent |

| 3M HCl, Saturated NaHCO₃, Brine | Aqueous workup solutions |

| Anhydrous MgSO₄ | Drying agent |

| Round-bottom flask, dropping funnel, magnetic stirrer, ice bath | Reaction setup |

| Rotary evaporator | Solvent removal |

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloroethane in a round-bottom flask under a nitrogen atmosphere, add 2,5-dimethylthiophene (1.0 equivalent) at 0 °C.

-

Add butyryl chloride (1.05 equivalents) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloroethane.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-(2,5-dimethylthiophen-3-yl)butan-1-one.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 1.2: Wolff-Kishner Reduction of 1-(2,5-Dimethylthiophen-3-yl)butan-1-one

This protocol details the deoxygenation of the ketone synthesized in the previous step to afford the target precursor. The Huang-Minlon modification of the Wolff-Kishner reduction is employed for its efficiency and higher yields.[3][4]

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 1-(2,5-Dimethylthiophen-3-yl)butan-1-one | Starting material |

| Hydrazine hydrate (85%) | Forms hydrazone in situ |

| Potassium hydroxide (KOH) | Strong base |

| Diethylene glycol | High-boiling solvent |

| Diethyl ether | Extraction solvent |

| Round-bottom flask, reflux condenser, distillation setup | Reaction and workup |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-(2,5-dimethylthiophen-3-yl)butan-1-one (1.0 equivalent) in diethylene glycol.

-

Add hydrazine hydrate (4-5 equivalents) and potassium hydroxide (4-5 equivalents).

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Replace the reflux condenser with a distillation setup and carefully distill off water and excess hydrazine until the temperature of the reaction mixture reaches 190-200 °C.

-

Once the temperature has stabilized, switch back to a reflux condenser and continue to heat at reflux for an additional 3-4 hours.

-

Cool the reaction mixture to room temperature and pour it into a larger volume of water.

-

Extract the aqueous mixture with diethyl ether.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude 3-butyl-2,5-dimethylthiophene by vacuum distillation.

Part 2: Synthesis of Novel Heterocyclic Compounds

With the precursor in hand, we now explore its transformation into two classes of medicinally relevant fused heterocycles: thieno[3,2-b]pyridines and thieno[2,3-d]pyrimidines.

Synthesis of a Thieno[3,2-b]pyridine Derivative

The construction of the thieno[3,2-b]pyridine scaffold can be achieved through a Friedländer-type annulation. This requires the introduction of an amino group and a carbonyl group on adjacent positions of the thiophene ring. A Vilsmeier-Haack formylation of 3-butyl-2,5-dimethylthiophene will introduce a formyl group at the 4-position. Subsequent reaction with a suitable nitrogen-containing species can lead to the desired fused pyridine.

Caption: Synthetic pathway to a thieno[3,2-b]pyridine derivative.

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6]

Materials and Equipment:

| Reagent/Equipment | Purpose |

| 3-Butyl-2,5-dimethylthiophene | Starting material |

| Phosphorus oxychloride (POCl₃) | Vilsmeier reagent component |

| N,N-Dimethylformamide (DMF) | Vilsmeier reagent component and solvent |

| Sodium acetate solution | Hydrolysis and neutralization |

| Dichloromethane | Extraction solvent |

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (3-4 equivalents) to 0 °C in an ice-salt bath.

-